Di-1-naphthylmethanol
Description
Molecular Identity and Classification
Di-1-naphthylmethanol (C$${21}$$H$${16}$$O) is a polycyclic aromatic alcohol characterized by two naphthalen-1-yl groups attached to a central methanol moiety. Its molecular structure features a chiral center at the methanol carbon, with the two naphthyl groups adopting specific spatial orientations that influence stereochemical behavior (Figure 1). The compound has a molecular weight of 284.36 g/mol and crystallizes as a white to light yellow powder. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 148 °C | |
| Boiling Point | 504.1 ± 19.0 °C (predicted) | |
| Density | 1.208 ± 0.06 g/cm³ | |
| Solubility | Soluble in toluene |
The rigid naphthyl groups restrict rotational freedom, making the compound a valuable model for studying conformational dynamics.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is dinaphthalen-1-ylmethanol . Alternative designations include:
Its CAS registry number is 62784-66-1 , with additional identifiers such as DTXSID90343958 (EPA) and Q82115562 (Wikidata).
Historical Development and Discovery
This compound was first synthesized through Grignard reactions involving 1-bromonaphthalene and ethyl formate, a method refined in the mid-20th century. Early applications focused on its role as a precursor in organic synthesis, particularly for generating binaphthyl derivatives. The compound gained prominence in the 1980s when researchers recognized its utility in stereochemical analysis due to its helical chirality.
Significance in Stereochemical Research
This compound serves as a critical probe for exciton-coupled circular dichroism (ECCD) studies. Its naphthyl groups adopt either P (plus) or M (minus) helicity upon interaction with chiral carboxylic acids, producing distinct Cotton effects in the 200–250 nm range (Table 2). This property enables the determination of absolute configurations for complex molecules.
The compound’s sensitivity to remote stereochemical perturbations allows it to distinguish between structurally similar chiral centers, such as oxygen vs. methylene groups in 3-hydroxytetrahydrofuran derivatives. Computational models using MMFF force fields correlate observed helicity with molecular conformation, providing predictive insights into stereochemical outcomes.
Properties
IUPAC Name |
dinaphthalen-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIXQVYVFRYTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343958 | |
| Record name | Di-1-naphthylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62784-66-1 | |
| Record name | Di-1-naphthylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
The most commonly reported and efficient method for synthesizing di-1-naphthylmethanol involves the reaction of 1-bromonaphthalene with ethyl formate in the presence of magnesium to form the Grignard reagent, followed by nucleophilic addition to ethyl formate. This method yields this compound in high purity and yield.
Reaction Scheme
- Formation of 1-naphthylmagnesium bromide by reacting 1-bromonaphthalene with magnesium turnings in anhydrous ether.
- Addition of ethyl formate to the Grignard reagent solution at controlled temperature.
- Workup involving quenching with acid and extraction to isolate this compound.
- Purification by recrystallization.
Key Data and Yields
| Parameter | Details |
|---|---|
| Starting material | 1-Bromonaphthalene |
| Reagent | Magnesium turnings |
| Electrophile | Ethyl formate |
| Solvent | Anhydrous diethyl ether |
| Reaction temperature | Typically 0–25 °C |
| Reaction time | 0.5 to 1 hour after addition completion |
| Yield | Approximately 90% overall |
| Purification | Recrystallization |
This method is scalable to gram quantities and produces this compound with high purity suitable for further synthetic applications.
Alternative Synthetic Routes and Catalytic Methods
While the Grignard approach is predominant, other methods have been explored, including catalytic hydrogenation and transfer hydrogenation of related precursors such as 1-chloromethyl naphthalene or 1-naphthaldehyde derivatives.
Transfer Hydrogenation Approach
- Utilizes immobilized palladium catalysts in micellar solutions.
- Reaction involves hydrogen donor and acceptor systems under mild conditions.
- Offers a green chemistry alternative with good selectivity.
- Typically conducted in a mixture of surfactants, co-surfactants, and water at elevated temperatures (~140 °C).
- Post-reaction workup includes phase separation, extraction, and chromatographic purification.
This method is less common for this compound but is relevant for related naphthalenemethanol compounds.
Purification and Characterization
- This compound is typically purified by recrystallization from suitable solvents.
- The compound is a solid at room temperature with a molecular weight of 284.3 g/mol.
- Characterization includes NMR spectroscopy, mass spectrometry, and optical activity measurements when chiral derivatives are involved.
- The compound is CD silent in acetonitrile but forms derivatives with chiral carboxylic acids that exhibit distinct exciton coupled circular dichroism (ECCD) spectra, useful for stereochemical analysis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard Reaction | 1-Bromonaphthalene, Ethyl formate | Mg turnings, Ether | 0–25 °C, 1 h | ~90 | High yield, gram scale, widely used |
| Transfer Hydrogenation | 1-Chloromethyl naphthalene or related | Pd catalyst, surfactants, water | 140 °C, 1 h | Moderate | Green chemistry approach, less common |
| Direct Reduction of Aldehyde | 1-Naphthaldehyde | Pd catalyst, hydrogen donor | Elevated temperature | Variable | Alternative route, requires catalyst |
Research Findings and Practical Considerations
- The Grignard synthesis is favored for its simplicity, high yield, and scalability.
- The reaction requires strict anhydrous conditions to prevent quenching of the Grignard reagent.
- Purification by recrystallization is sufficient to obtain high-purity this compound.
- The compound’s role in chiral derivatization and optical activity studies underscores the importance of obtaining pure and well-characterized material.
- Safety handling includes storage in cool, dark conditions below 15 °C to maintain stability.
Chemical Reactions Analysis
Decomposition and Host-Guest Interactions with β-Cyclodextrin
DNM forms a solid complex with β-cyclodextrin (β-CD), which alters its decomposition pathway under pyrolysis. Unlike smaller aromatic diazo compounds (e.g., diphenyldiazomethane), DNM does not undergo carbene insertion with β-CD. Instead, pyrolysis yields degradation products distinct from those formed in the absence of β-CD. Key observations include:
| Product | Yield (%) (with β-CD) | Yield (%) (without β-CD) | Characterization Method |
|---|---|---|---|
| Azine derivatives | 7 | 16 | HPLC, NMR |
| Di-1-naphthylmethane | 22 | Not detected | NMR, GC |
| Dibenzofluorene | 19 | Trace | Melting point, NMR |
Mechanistically, β-CD stabilizes intermediates through steric and electronic effects, suppressing hydrogen abstraction pathways typical of smaller carbenes .
Esterification for Absolute Stereochemical Determination
DNM is widely used to derivatize carboxylic acids into diastereomeric esters for absolute configuration analysis via exciton-coupled circular dichroism (ECCD). The reaction proceeds under mild conditions:
Procedure :
- Reagents : DNM, racemic carboxylic acid, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
- Conditions : Room temperature, 2 hours in dichloromethane .
Example :
- Reaction of DNM with N-benzoyl-α-amino acids yields esters with intense exciton-coupled Cotton effects (CEs). The helicity (P or M) of the naphthyl groups correlates with the carboxylic acid’s configuration .
| Carboxylic Acid | Δε (λ in nm) | Predicted Configuration |
|---|---|---|
| (R)-Mandelic acid | +12.4 (228) | M-Helicity |
| (S)-Ibuprofen | -9.8 (234) | P-Helicity |
This method achieves >98% enantiomeric excess (ee) for various substrates .
Dynamic Kinetic Resolution (DKR) of Azlactones
DNM serves as a nucleophile in benzotetramisole (BTM)-catalyzed DKR of azlactones, enabling asymmetric synthesis of α-arylalanine derivatives:
Mechanism :
- Ring-opening : BTM activates the azlactone via acyl transfer.
- Enantiodifferentiation : DNM’s steric bulk favors nucleophilic attack on the less hindered face .
Performance :
| Azlactone Substituent | Yield (%) | ee (%) |
|---|---|---|
| 4-Isobutyl | 85 | 92 |
| 4-Phenyl | 78 | 89 |
This method avoids racemization and is scalable for pharmaceutical applications .
Chirality Transfer in Supramolecular Systems
DNM derivatives exhibit exceptional sensitivity to remote chirality. For example:
- Ethers of DNM with 3-hydroxytetrahydrofuranes show amplified CEs in CD spectra, distinguishing between oxygen and methylene groups at the C3 position .
- The amplitude of CEs correlates with the inductor’s structure, with menthol derivatives showing the largest Δε (-344.7) .
Data :
| DNM Ether | Δε (λ in nm) | A (CE Amplitude) |
|---|---|---|
| Menthol derivative | -344.7 (230) | 223 |
| Tetrahydrofuran derivative | -98.5 (227) | 112 |
Reduction and Oxidation Reactions
- Reduction : DNM is synthesized via reduction of di-1-naphthylketone using NaBH4 or LiAlH4, yielding 89–96% purity .
- Oxidation : Treatment with pyridinium chlorochromate (PCC) oxidizes DNM to di-1-naphthylketone (67% yield) .
Synthetic Limitations
Scientific Research Applications
Di-1-naphthylmethanol, also known as di(1-naphthyl)methanol, is a compound that has garnered attention in various scientific fields due to its unique structural properties and applications. This article explores its applications in scientific research, particularly in the fields of organic chemistry, analytical chemistry, and pharmacology.
Stereochemical Determination
One prominent application of this compound is in the determination of the absolute stereochemistry of chiral compounds. The compound can be used to form esters with carboxylic acids, which can then be analyzed using exciton-coupled circular dichroism (ECCD) spectroscopy. This method allows for the differentiation between enantiomers based on the induced helicity of the naphthyl groups.
- Case Study : A study demonstrated that this compound derivatives could effectively determine the absolute configuration of various chiral carboxylic acids within two hours at room temperature, showcasing its efficiency in stereochemical analysis .
Chiral Auxiliary in Asymmetric Synthesis
This compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically active compounds. Its ability to induce chirality makes it useful for synthesizing pharmaceuticals with desired enantiomeric purity.
- Case Study : Research indicates that using this compound in reactions involving racemic carboxylic acids leads to high enantiomer selectivity, allowing for the efficient production of optically active esters and acids .
Optical Activity and Chirality Transfer
The compound exhibits notable optical activity due to its structure, which allows for chirality transfer from secondary alcohols to this compound probes. This property is utilized in analyzing structural variations in alcohols and other compounds.
- Findings : this compound has been shown to produce intense Cotton effects in UV-visible absorption spectra, indicating its sensitivity to small structural changes . This sensitivity is crucial for distinguishing between similar molecular structures.
Catalytic Applications
Recent studies have explored the use of this compound in catalytic processes, particularly in dehydrogenative decarbonylation reactions. The compound can serve as a substrate in reactions catalyzed by various metal complexes, leading to valuable products like naphthalene.
- Research Insights : Experiments have demonstrated that this compound can be effectively converted into naphthalene under specific catalytic conditions, highlighting its utility in synthetic organic chemistry .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of di-1-naphthylmethanol involves its interaction with various molecular targets. The naphthyl groups can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Naphthalen-1-ylmethanol (Mono-Substituted Analog)
- Bond Geometry: Key bond angles and lengths for naphthalen-1-ylmethanol (from X-ray crystallography) include: C1–C11 bond length: 1.50 Å C11–O1–H1 bond angle: 106.2° Dihedral angles (e.g., C2–C1–C10–C5: −176.55°) indicate significant planarity in the naphthyl ring system .
- Steric Effects: The mono-substituted analog exhibits reduced steric hindrance compared to Di-1-naphthylmethanol, enabling higher solubility in polar solvents and faster reaction kinetics in nucleophilic substitutions .
Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)
- Substituent Position: Methylnaphthalenes lack the hydroxymethylene group but share the naphthalene backbone. 2-Methylnaphthalene: Less toxic than its 1-methyl counterpart but still poses environmental risks due to bioaccumulation .
- Reactivity: Methylnaphthalenes undergo electrophilic substitution more readily than this compound, which is hindered by steric bulk and electron-withdrawing effects of the hydroxyl group .
Comparative Data Table
Biological Activity
Di-1-naphthylmethanol, also known as bis(naphthalen-1-yl)methanol, is an organic compound with the molecular formula C₂₁H₁₆O. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and relevant studies.
Chemical Structure and Properties
This compound consists of two naphthyl groups attached to a central methanol moiety. It appears as a white to light yellow crystalline solid and is soluble in organic solvents such as toluene. The compound's structure allows for significant π-π stacking interactions with aromatic residues in proteins, which can influence their structural and functional properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- π-π Stacking Interactions : The naphthyl groups can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially altering their conformation and function.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability.
Applications in Scientific Research
This compound has several applications across different scientific fields:
- Fluorescent Probes : Due to its naphthyl groups, it serves as a fluorescent probe in biological assays, facilitating the study of various biochemical processes.
- Chiral Auxiliary : It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically enriched compounds .
- Drug Development : Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of new drugs.
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related compounds:
Inhibition Studies
A study focusing on ring-substituted naphthalene derivatives indicated that this compound could potentially inhibit photosynthetic electron transport (PET) in isolated spinach chloroplasts. The most active compound from this study exhibited an IC50 value of 59 μmol/L, suggesting significant inhibitory effects on PET .
Chirality and Optical Activity
Research has shown that di(1-naphthyl)methanol esters can be utilized for determining the absolute stereochemistry of carboxylic acids. This study revealed that the compound exhibits high sensitivity to structural variations, indicating its potential role in chirality transfer mechanisms .
Case Study 1: Antimycobacterial Activity
In a study examining various naphthalene derivatives for antimycobacterial activity against Mycobacterium avium, certain derivatives demonstrated two-fold higher activity than rifampicin and three-fold higher than ciprofloxacin. Although this compound was not directly tested, its structural relatives showed promising results .
Case Study 2: Neuropharmacological Activity
While not directly related to this compound, studies on methanol extracts from plants containing similar naphthalene derivatives have shown sedative and anxiolytic activities. These findings suggest potential neuropharmacological applications for compounds with similar structures .
Summary of Biological Activities
| Activity Type | Description | IC50/Activity Level |
|---|---|---|
| Photosynthetic Inhibition | Inhibits electron transport in chloroplasts | IC50 = 59 μmol/L |
| Antimycobacterial | Potentially higher activity than standard antibiotics | >2-fold vs. rifampicin |
| Chirality Transfer | High sensitivity to structural variations | Mechanism proposed for chirality transfer |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Di-1-naphthylmethanol with high purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Grignard reactions using 1-naphthol derivatives. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and employing purification techniques like column chromatography or recrystallization. For example, crystallographic data (e.g., bond lengths: C1–C11 = 1.81 Å) can guide solvent selection for recrystallization to avoid steric hindrance from the naphthalene rings .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve bond angles (e.g., C2–C1–C10 = 113.15°) and torsional parameters (e.g., C1–C2–C3–C4 = −176.55°) to confirm stereochemistry .
- Spectroscopic techniques : NMR (¹H/¹³C) to identify proton environments and FT-IR to detect hydroxyl stretching (~3200–3600 cm⁻¹).
- Computational modeling : Validate experimental data against density functional theory (DFT) calculations for electronic structure insights .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents (melting point: 148°C; flash point: 211.1°C) .
- Exposure mitigation : Use fume hoods for synthesis steps involving volatile solvents. Acute toxicity data (limited in evidence) suggest standard PPE (gloves, lab coats) and emergency protocols for inhalation or dermal contact .
Advanced Research Questions
Q. How can discrepancies between experimental crystallographic data and computational models of this compound be resolved?
- Methodological Answer :
- Refinement protocols : Use software like SHELXL to adjust displacement parameters and hydrogen bonding networks (e.g., O1–H1 interactions) .
- Hybrid approaches : Combine experimental torsion angles (e.g., C3–C4–C5–C10 = −177.20°) with molecular dynamics simulations to account for crystal packing effects .
- Error analysis : Quantify uncertainties in bond lengths (e.g., C4–C5 = 1.44 Å ± 0.17) using statistical tools like R-factors .
Q. What strategies optimize the biocatalytic synthesis of this compound to improve yield and sustainability?
- Methodological Answer :
- Enzyme screening : Test lipases or esterases for stereoselective alcohol activation.
- Solvent systems : Replace traditional solvents (e.g., dichloromethane) with ionic liquids or deep eutectic solvents to enhance enzyme stability .
- AI-driven route prediction : Leverage databases like Reaxys to identify one-step pathways with minimal byproducts .
Q. How should researchers design experiments to investigate the electronic effects of substituents on this compound's reactivity?
- Methodological Answer :
- Systematic SAR studies : Introduce electron-donating/withdrawing groups (e.g., –NO₂, –OCH₃) to the naphthalene rings and measure changes in:
- Acidity : Titrate hydroxyl groups to compare pKa values.
- Reactivity : Monitor oxidation rates under controlled conditions .
- Theoretical modeling : Map Hammett constants to DFT-calculated charge distributions .
Q. What methodologies are effective in analyzing the environmental impact of this compound derivatives?
- Methodological Answer :
- Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity .
- Degradation studies : Perform photolysis/hydrolysis experiments under UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Bioaccumulation potential : Calculate logP values (experimental: 5.07) to predict partitioning in aquatic systems .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
